molecular formula C17H19N7O7S B14180886 N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide CAS No. 873556-29-7

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide

Cat. No.: B14180886
CAS No.: 873556-29-7
M. Wt: 465.4 g/mol
InChI Key: CHPCUEVDLWQUFT-CNEMSGBDSA-N
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Description

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide is a complex organic compound that features a unique combination of functional groups, including an aminopurine moiety, a dihydroxyoxolane ring, and a sulfamoyl-linked hydroxybenzamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide typically involves multiple steps:

    Formation of the aminopurine moiety: This step involves the synthesis of the 6-aminopurine derivative through a series of nucleophilic substitution reactions.

    Construction of the dihydroxyoxolane ring: This is achieved through cyclization reactions involving appropriate diol precursors.

    Linking the sulfamoyl group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Coupling with hydroxybenzamide: The final step involves coupling the sulfamoyl intermediate with 2-hydroxybenzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in nucleotide synthesis or DNA replication.

    Pathways Involved: The compound can interfere with the enzymatic activity by mimicking natural substrates or binding to active sites, thereby inhibiting the normal function of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • **N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzoic acid
  • **N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzylamine

Uniqueness

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

873556-29-7

Molecular Formula

C17H19N7O7S

Molecular Weight

465.4 g/mol

IUPAC Name

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide

InChI

InChI=1S/C17H19N7O7S/c18-14-11-15(20-6-19-14)24(7-21-11)17-13(27)12(26)10(31-17)5-22-32(29,30)23-16(28)8-3-1-2-4-9(8)25/h1-4,6-7,10,12-13,17,22,25-27H,5H2,(H,23,28)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1

InChI Key

CHPCUEVDLWQUFT-CNEMSGBDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)NC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)NCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

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